(6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol
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Overview
Description
(6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol is a chemical compound that features a pyridine ring substituted with a trimethylsilyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol typically involves the reaction of 4-(Trimethylsilyl)benzaldehyde with 3-pyridylmagnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from affecting the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halides or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-(Trimethylsilyl)phenyl)pyridine
- (6-(Trimethylsilyl)pyridin-3-yl)methanol
- (4-(Trimethylsilyl)phenyl)methanol
Uniqueness
(6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol is unique due to the specific positioning of the trimethylsilyl group and the methanol group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H19NOSi |
---|---|
Molecular Weight |
257.40 g/mol |
IUPAC Name |
[6-(4-trimethylsilylphenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C15H19NOSi/c1-18(2,3)14-7-5-13(6-8-14)15-9-4-12(11-17)10-16-15/h4-10,17H,11H2,1-3H3 |
InChI Key |
LAKVIRUMBUHZSR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=NC=C(C=C2)CO |
Origin of Product |
United States |
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